molecular formula C23H19F3N4O6 B2751382 Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 318237-90-0

Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B2751382
CAS No.: 318237-90-0
M. Wt: 504.422
InChI Key: XGMZKPTXMBDOEP-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound. It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds of the heterocyclic diazole series . Pyrazoles are characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A common method involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .


Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of the specific compound you mentioned would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones . The specific reactions that this compound can undergo would depend on its exact structure and the reaction conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their exact structure. General properties of pyrazoles include being doubly unsaturated and comprising a five-membered heterocyclic aromatic ring . The specific physical and chemical properties of the compound you mentioned would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Synthetic Applications

Research has demonstrated that pyrazole derivatives, akin to the mentioned compound, are subjects of extensive study due to their regioselective synthesis routes. Ashton and Doss (1993) explored the regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, showcasing the synthetic versatility of pyrazole carboxylates, which could imply potential methodologies for synthesizing the specified compound (Ashton & Doss, 1993). This study highlights the structural assignments and synthetic studies necessary for creating complex molecules for various applications, indicating the importance of pyrazole derivatives in synthetic chemistry.

Material Science and Biological Activity

Another aspect of research focuses on the creation of libraries of structurally diverse compounds for screening against biological targets. Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, indicating the relevance of constructing diverse molecular libraries for finding novel bioactive compounds (Zaware et al., 2011). Although the specific compound is not directly mentioned, this approach to molecular synthesis and exploration could be applied to the research and development of Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate for various applications, including biological assays.

Structural Characterization and Application

Furthermore, the characterization and application of pyrazole derivatives in creating new materials or as intermediates in pharmaceuticals are highlighted by studies such as that of Wang et al. (2017), who provided X-ray powder diffraction data for a related compound, showing its importance as an intermediate in the synthesis of the anticoagulant, apixaban (Wang et al., 2017). This underlines the potential of this compound in contributing to the development of new pharmaceutical compounds or as a key intermediate in complex synthesis pathways.

Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their exact structure and the biological system in which they are acting. Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The specific mechanism of action of the compound you mentioned is not provided in the available resources.

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore novel strategies and applications of pyrazole scaffolds .

Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)carbamoyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O6/c1-3-36-21(33)17-16-18(30(28-17)22(34)27-13-7-9-15(35-2)10-8-13)20(32)29(19(16)31)14-6-4-5-12(11-14)23(24,25)26/h4-11,16,18H,3H2,1-2H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMZKPTXMBDOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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